![molecular formula C8H11N5S B3127476 N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-32-6](/img/structure/B3127476.png)
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine
Overview
Description
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine, also known as DMTh-TAZ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTh-TAZ is a tetrazole-based molecule that has been extensively studied for its unique properties and potential applications in the fields of materials science, organic electronics, and biochemistry.
Mechanism of Action
The exact mechanism of action of N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine is not well understood. However, it is believed that N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine interacts with various biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine has also been shown to interact with metal ions, leading to the formation of metal complexes that have potential applications in various fields.
Biochemical and Physiological Effects:
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine has also been shown to have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine has several advantages for lab experiments, including its high stability and solubility in various solvents. However, N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the study of N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine, including the development of new synthetic methods for the production of N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine and its derivatives. Additionally, further studies are needed to elucidate the exact mechanism of action of N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine and its potential applications in various fields. Finally, the development of new N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine-based materials with improved properties is an area of active research.
Scientific Research Applications
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine has potential applications in various fields, including materials science, organic electronics, and biochemistry. In materials science, N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine has been studied for its potential application as a hole-transporting material in organic solar cells. In organic electronics, N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine has been used as a building block for the synthesis of organic semiconductors. In biochemistry, N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N,N-dimethyl-1-(thiophen-2-ylmethyl)tetrazol-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-12(2)8-9-10-11-13(8)6-7-4-3-5-14-7/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQZEGSLOIZXJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1CC2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.